![molecular formula C10H10 B14506777 2-Phenylbicyclo[1.1.0]butane CAS No. 63911-23-9](/img/structure/B14506777.png)
2-Phenylbicyclo[1.1.0]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylbicyclo[1.1.0]butane is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound features a phenyl group attached to a bicyclo[1.1.0]butane core, which consists of a four-membered ring with a bridging carbon-carbon bond. The significant strain within the bicyclic system makes it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[1.1.0]butane typically involves the cyclopropanation of suitable precursors. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts such as Rh2(S-NTTL)4 in toluene at cryogenic temperatures . This method provides high enantioselectivity and substrate generality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of strain-release chemistry and cyclopropanation reactions are likely employed. Industrial synthesis would focus on optimizing reaction conditions, catalysts, and scalability to produce the compound efficiently.
化学反应分析
Types of Reactions
2-Phenylbicyclo[1.1.0]butane undergoes various chemical reactions, including:
Nucleophilic Addition: The strained bicyclic structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Electrophilic Addition: Electrophiles can add to the bridgehead carbons, resulting in the formation of new ring systems.
Reduction: Reduction reactions can break the strained bonds, leading to less strained products.
Common Reagents and Conditions
Nucleophiles: Nucleophilic radicals and anions are commonly used to initiate ring-opening reactions.
Electrophiles: Electrophilic reagents such as halogens and acids can add to the strained carbons.
Reducing Agents: Metal hydrides and other reducing agents facilitate the reduction of the strained bonds.
Major Products Formed
The major products formed from these reactions include cyclobutanes, azetidines, and other sp3-rich carbocycles .
科学研究应用
2-Phenylbicyclo[1.1.0]butane has several applications in scientific research:
作用机制
The mechanism of action of 2-Phenylbicyclo[1.1.0]butane involves the release of strain energy upon reaction. The high strain within the bicyclic system makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the strain-release mechanism is a key factor .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure, also valued for its strain-release properties.
Uniqueness
2-Phenylbicyclo[11The phenyl group can participate in additional interactions and reactions, making this compound distinct from its analogs .
属性
CAS 编号 |
63911-23-9 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC 名称 |
2-phenylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C10H10/c1-2-4-7(5-3-1)10-8-6-9(8)10/h1-5,8-10H,6H2 |
InChI 键 |
JSKZVMJBSAEQBF-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


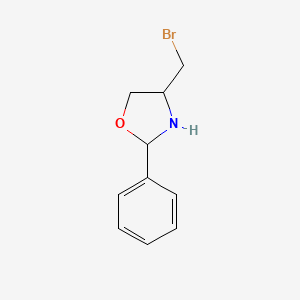

![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
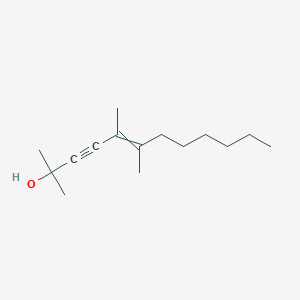
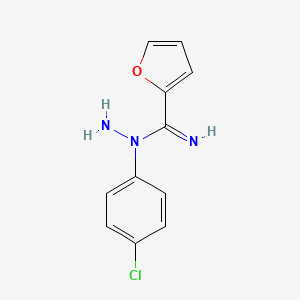
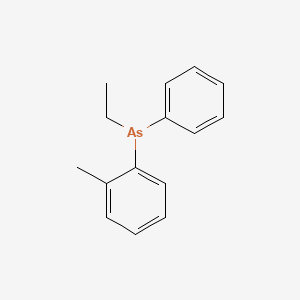
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
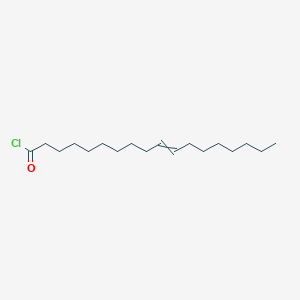

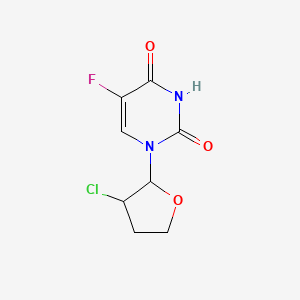
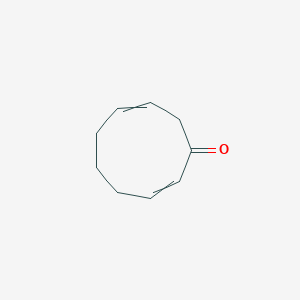
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
